Taurolithocholic Acid Sulfate Disodium Salt

Catalog No.
S850823
CAS No.
64936-83-0
M.F
C26H43NNa2O8S2
M. Wt
607.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taurolithocholic Acid Sulfate Disodium Salt

CAS Number

64936-83-0

Product Name

Taurolithocholic Acid Sulfate Disodium Salt

IUPAC Name

disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Molecular Formula

C26H43NNa2O8S2

Molecular Weight

607.7

InChI

InChI=1S/C26H45NO8S2.2Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3;;/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-;;/m1../s1

InChI Key

YHTVOGLKSGJIDL-RLHFEMFKSA-L

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+]

Synonyms

2-[[(3α,5β)-24-Oxo-3-(sulfooxy)cholan-24-yl]amino]ethanesulfonic Acid Disodium Salt; N-(3α-Hydroxy-5β-cholan-24-oyl)taurine Hydrogen Sulfate (Ester) Disodium Salt; 3α-Hydroxy-5β-cholanoyltaurine 3-Sulfate Disodium Salt; Sulfolithocholyltaurine Disodi

Studying Bile Acid Transport

TLCA3S serves as a valuable tool for researchers investigating bile acid transport mechanisms within cells. Bile acids are crucial for fat digestion and absorption. TLCA3S, being a conjugated bile acid metabolite, can be used in cell culture models to examine how these molecules are taken up, processed, and excreted by cells. This knowledge is essential for understanding bile acid homeostasis and its potential role in various diseases. Source: Cayman Chemical:

Inducing Pancreatitis in Animal Models

Researchers have utilized TLCA3S to induce pancreatitis in animal models, specifically mice. Since high bile acid levels are linked to pancreatitis development, TLCA3S infusion can mimic this pathological state. This allows scientists to study the mechanisms underlying pancreatitis and test potential therapeutic interventions. Source: Cayman Chemical:

Taurolithocholic Acid Sulfate Disodium Salt, with the chemical formula C26H43N1O6SC_{26}H_{43}N_{1}O_{6}S and CAS Number 64936-83-0, is a bile acid derivative that plays a significant role in lipid metabolism. This compound is a sulfated form of taurolithocholic acid, which is derived from lithocholic acid, a bile acid produced in the liver. The disodium salt form enhances its solubility in aqueous solutions, making it useful in various biochemical applications. It is characterized by its unique structure that includes a sulfate group, contributing to its biological activity and interaction with cell membranes .

Typical of bile acids. Key reactions include:

  • Sulfation: The introduction of the sulfate group can be achieved through sulfation reactions using sulfuric acid or sulfating agents.
  • Hydrolysis: In aqueous environments, it can undergo hydrolysis, leading to the release of taurolithocholic acid and sulfate ions.
  • Formation of Micelles: It can form micelles in the presence of lipids, facilitating lipid solubilization and absorption.

These reactions highlight its role as an emulsifying agent and its potential applications in drug delivery systems .

The biological activity of Taurolithocholic Acid Sulfate Disodium Salt is primarily linked to its function as a detergent in the gastrointestinal tract. Its significant properties include:

  • Lipid Solubilization: It aids in the emulsification and absorption of dietary fats.
  • Microbicidal Properties: It has been shown to exhibit antimicrobial activity, making it a candidate for topical applications.
  • Bile Acid Transport: It plays a role in the transport mechanisms of bile acids across cellular membranes, influencing bile acid homeostasis and enterohepatic circulation .

Several methods are employed to synthesize Taurolithocholic Acid Sulfate Disodium Salt:

  • Chemical Synthesis: This involves the sulfation of taurolithocholic acid using chlorosulfonic acid or sulfur trioxide-pyridine complexes.
  • Biochemical Methods: Enzymatic sulfation using sulfotransferases can be utilized to produce this compound in a more biologically relevant manner.
  • Isolation from Natural Sources: Although less common, it can be isolated from bile or synthesized from other bile acids through various chemical modifications.

Each method has its advantages and limitations regarding yield, purity, and scalability .

Taurolithocholic Acid Sulfate Disodium Salt finds various applications across different fields:

  • Pharmaceuticals: Used as an excipient in drug formulations due to its emulsifying properties.
  • Biochemical Research: Employed in studies related to bile acid transport and metabolism.
  • Cosmetics: Investigated for potential use as a microbicidal agent in topical formulations .

Research indicates that Taurolithocholic Acid Sulfate Disodium Salt interacts with several biological molecules:

  • Cell Membranes: It alters membrane permeability and fluidity, affecting cellular uptake mechanisms.
  • Proteins: It may influence protein folding and stability by interacting with hydrophobic regions on protein surfaces.
  • Other Bile Acids: It exhibits synergistic effects when combined with other bile acids, enhancing their solubilizing capacity and biological effects .

Several compounds share structural similarities with Taurolithocholic Acid Sulfate Disodium Salt. Notable examples include:

Compound NameStructure TypeUnique Features
Taurodeoxycholic Acid Sodium SaltBile Acid DerivativeLess hydrophobic; used primarily for lipid solubilization.
Lithocholic AcidBile AcidNon-sulfated; known for its toxicity at high levels.
Chenodeoxycholic AcidBile AcidNaturally occurring; involved in cholesterol metabolism.
Ursodeoxycholic AcidBile AcidUsed therapeutically for liver diseases; less toxic.

Taurolithocholic Acid Sulfate Disodium Salt is unique due to its sulfate modification, enhancing solubility and biological activity compared to these similar compounds .

Appearance

Assay:≥95%A crystalline solid

Dates

Modify: 2024-04-14

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